molecular formula C27H18FNO6 B13857718 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid

4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid

Cat. No.: B13857718
M. Wt: 471.4 g/mol
InChI Key: QCOZSJCGSCXYNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid typically involves multiple steps, starting with the preparation of the xanthone core. The classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave heating and the use of catalysts like zinc chloride or phosphoryl chloride can significantly enhance the efficiency of the synthesis . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .

Mechanism of Action

The mechanism of action of 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorine atom play crucial roles in modulating the compound’s biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthone derivatives such as:

Uniqueness

What sets 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H18FNO6

Molecular Weight

471.4 g/mol

IUPAC Name

4-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-17-8-5-15(30)11-19(17)22(28)12-21(25)24(18)16-6-3-13(26(31)32)9-20(16)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34)

InChI Key

QCOZSJCGSCXYNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=C(C=C5)C(=O)O)C(=O)O

Origin of Product

United States

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